1-(Mercaptomethyl)-cyclopropylacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Mercaptomethyl)cyclopropaneacetonitrile is an organic compound with the molecular formula C6H9NS. It is a key intermediate in the synthesis of various pharmaceuticals, including leukotriene receptor antagonists like montelukast sodium . This compound is characterized by the presence of a cyclopropane ring, a nitrile group, and a mercaptomethyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 1-(mercaptomethyl)cyclopropaneacetonitrile typically involves the reaction of 1-(hydroxymethyl)cyclopropaneacetonitrile with thiourea. This reaction proceeds through the formation of an imino ester or halo-amide intermediate, which is then converted to the corresponding amide-isothiuronium salt. Hydrolysis of this salt, followed by in situ oxidation, yields 1-(mercaptomethyl)cyclopropaneacetic acid disulfide. Reduction of this disulfide under mild conditions produces the desired 1-(mercaptomethyl)cyclopropaneacetic acid .
Industrial Production Methods
Industrial production methods for 1-(mercaptomethyl)cyclopropaneacetonitrile often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Mercaptomethyl)cyclopropaneacetonitrile undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Mercaptomethyl)cyclopropaneacetonitrile is widely used in scientific research due to its versatility as a synthetic intermediate. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Key intermediate in the synthesis of montelukast sodium, a leukotriene receptor antagonist used to treat asthma and allergic rhinitis.
Industry: Used in the production of various fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(mercaptomethyl)cyclopropaneacetonitrile primarily involves its role as a synthetic intermediate. In the synthesis of montelukast sodium, it acts as a precursor to the thiomethylcyclopropaneacetic acid moiety, which is crucial for the drug’s activity as a leukotriene receptor antagonist. The molecular targets and pathways involved include the inhibition of leukotriene receptors, which reduces inflammation and bronchoconstriction in asthma patients .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Hydroxymethyl)cyclopropaneacetonitrile
- 1-(Isothiuroniummethyl)cyclopropaneacetonitrile
- 1-(Carboxymethyl)cyclopropaneacetic acid
Uniqueness
1-(Mercaptomethyl)cyclopropaneacetonitrile is unique due to its specific combination of functional groups, which allows it to serve as a versatile intermediate in the synthesis of various pharmaceuticals. Its ability to undergo multiple types of chemical reactions, including oxidation, reduction, and substitution, further enhances its utility in organic synthesis .
Eigenschaften
Molekularformel |
C6H7NS |
---|---|
Molekulargewicht |
125.19 g/mol |
IUPAC-Name |
2-cyclopropyl-3-sulfanylidenepropanenitrile |
InChI |
InChI=1S/C6H7NS/c7-3-6(4-8)5-1-2-5/h4-6H,1-2H2 |
InChI-Schlüssel |
FWRAHSFDXYSOKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(C=S)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.